molecular formula C17H21ClN4O3S B2826612 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine CAS No. 946354-11-6

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine

Cat. No.: B2826612
CAS No.: 946354-11-6
M. Wt: 396.89
InChI Key: REDOSDQVPUZSKC-UHFFFAOYSA-N
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Description

This pyrimidine derivative features a 2-methylpyrimidine core substituted with a 6-ethoxy group and a 4-((3-chlorophenyl)sulfonyl)piperazine moiety. The ethoxy substituent at position 6 increases lipophilicity compared to polar groups like morpholine, which may influence pharmacokinetics.

Properties

IUPAC Name

4-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O3S/c1-3-25-17-12-16(19-13(2)20-17)21-7-9-22(10-8-21)26(23,24)15-6-4-5-14(18)11-15/h4-6,11-12H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDOSDQVPUZSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-((3-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the chlorophenylsulfonyl group are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The ethoxy and methyl groups on the pyrimidine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Differences

Core Heterocycle:
  • Target Compound : Pyrimidine core.
  • Analogs: Thieno[2,3-d]pyrimidine or thieno[3,2-d]pyrimidine cores (e.g., 2-chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine) .
Substituents:
Compound Position 2 Position 4 Position 6 Piperazine Substituent
Target Methyl N/A Ethoxy 3-Chlorophenylsulfonyl
Analog 1 Chlorine Morpholine Methanesulfonyl-piperazinylmethyl Methanesulfonyl
Analog 2 Chlorine Morpholine (2S,6R)-4-Methanesulfonyl-2,6-dimethyl-piperazinylmethyl Methanesulfonyl
Analog 3 2-Methylbenzimidazol-1-yl Morpholine Methanesulfonyl-piperazinylmethyl Methanesulfonyl
  • Key Observations:
    • Position 2 : The target’s methyl group reduces steric hindrance compared to bulkier substituents like 2-methylbenzimidazole or chlorine in analogs .
    • Position 6 : Ethoxy in the target may improve metabolic stability over morpholine or methylene-linked piperazine groups in analogs .
    • Piperazine Modification : The 3-chlorophenylsulfonyl group in the target introduces aromatic and electron-withdrawing effects, contrasting with methanesulfonyl or dimethylpiperazine groups in analogs .
Molecular Weight and Lipophilicity:
  • Target : Estimated molecular weight ~450–470 g/mol; logP ~3–4 (predicted).
  • Analogs :
    • Analog 3: MH+ 494.19 (higher due to benzimidazole).
    • Analog 1: Higher logP due to morpholine and methanesulfonyl groups.
  • Impact: The target’s ethoxy group may balance solubility and membrane permeability better than analogs with morpholine or bulky substituents.
Kinase Inhibition (Inferred):
  • Analogs : Demonstrated activity in kinase inhibition assays (e.g., PI3K/mTOR pathways) due to morpholine and sulfonyl groups .
  • Target : The 3-chlorophenylsulfonyl group may enhance selectivity for kinases with hydrophobic binding pockets.

Q & A

Basic Research Question

  • 1H NMR:
    • Sulfonyl Group: Absence of NH protons in piperazine (δ 2.8–3.5 ppm) confirms sulfonylation.
    • Ethoxy Group: A triplet at δ 1.3–1.5 ppm (CH3) and quartet at δ 3.8–4.1 ppm (OCH2) .
  • 13C NMR:
    • Pyrimidine Ring: Carbons at δ 155–165 ppm (C2, C4, C6).
    • Sulfonyl Piperazine: δ 45–55 ppm (piperazine CH2) and δ 125–135 ppm (chlorophenyl carbons) .
  • MS:
    • ESI-MS: Molecular ion [M+H]+ at m/z ~453.5 (calculated for C18H22ClN4O3S+) .

What strategies resolve discrepancies in reported biological activities of the compound across studies?

Advanced Research Question
Discrepancies may arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme isoforms (e.g., kinase selectivity panels).
  • Solubility Issues: Use of DMSO (>0.1%) can induce cytotoxicity, skewing IC50 values .
  • Metabolic Interference: Hepatic microsomal activity (e.g., CYP3A4) may alter compound stability in vitro vs. in vivo .

Resolution Methods:

  • Dose-Response Curves: Test across a wide concentration range (nM–µM) to identify true efficacy thresholds.
  • Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) or thermal shift assays .

How can structure-activity relationship (SAR) studies identify critical functional groups for bioactivity?

Advanced Research Question
Design Strategy:

  • Core Modifications: Synthesize analogs with:
    • Piperazine Replacements: Morpholine or homopiperazine to assess sulfonyl group necessity .
    • Substituent Variations: Replace 3-chlorophenyl with 4-fluoro or 2-methoxy groups to probe steric/electronic effects .

Testing Framework:

  • In Vitro Binding Assays: Measure affinity against target receptors (e.g., GPCRs, kinases).
  • Computational Modeling: Docking studies (AutoDock Vina) to predict interactions with active sites .

Key Findings:

  • The 3-chlorophenyl sulfonyl group is critical for hydrophobic binding pockets .
  • Ethoxy substitution enhances metabolic stability compared to methoxy .

What in vitro models evaluate the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability?

Advanced Research Question

  • Metabolic Stability:
    • Liver Microsomes: Incubate with human/rat microsomes; quantify parent compound via LC-MS/MS over time .
    • CYP Inhibition Screening: Use fluorogenic substrates to assess isoform-specific inhibition (e.g., CYP2D6, CYP3A4) .
  • Membrane Permeability:
    • Caco-2 Monolayers: Measure apparent permeability (Papp) to predict intestinal absorption.
    • PAMPA: Parallel artificial membrane assays for passive diffusion potential .

Data Interpretation:

  • High intrinsic clearance (>50% depletion in microsomes) suggests need for prodrug strategies.
  • Papp >1×10⁻6 cm/s indicates favorable oral bioavailability .

How can researchers address low aqueous solubility during formulation for in vivo studies?

Advanced Research Question

  • Co-Solvent Systems: Use PEG 400/ethanol (30:70) or Captisol® (sulfobutyl ether β-cyclodextrin) .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm) to enhance bioavailability .
  • pH Adjustment: Solubilize in citrate buffer (pH 4.0) for acidic stability .

Validation:

  • Dynamic light scattering (DLS) for particle size.
  • In vivo PK studies in rodent models to compare AUC (area under the curve) .

What analytical techniques are recommended for quantifying the compound in biological matrices?

Basic Research Question

  • LC-MS/MS:
    • Column: C18 (2.1×50 mm, 1.7 µm).
    • Mobile Phase: 0.1% formic acid in water/acetonitrile (gradient elution).
    • LOQ: 1 ng/mL in plasma .
  • HPLC-UV:
    • Wavelength: 254 nm (pyrimidine absorption maxima).
    • Sample Prep: Protein precipitation with acetonitrile (4:1 v/v) .

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